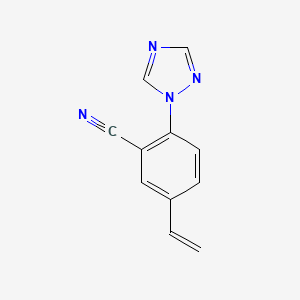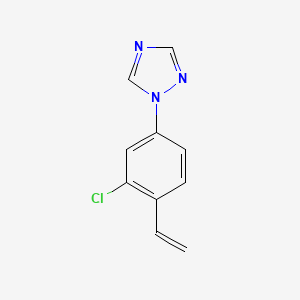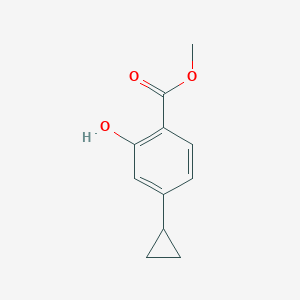
Methyl 4-cyclopropyl-2-hydroxybenzoate
Übersicht
Beschreibung
Methyl 4-cyclopropyl-2-hydroxybenzoate is a synthetic organic compound belonging to the class of esters. It is a colorless and odorless solid that is soluble in organic solvents. It is an important intermediate for the synthesis of pharmaceuticals and other organic compounds. It is also used in cosmetics, food, and industrial applications.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Methyl 4-hydroxybenzoate, known as methyl paraben, has been studied for its crystal structure using X-ray crystallography at 120 K. This research revealed a 3D framework formed by the condensation of three methyl 4-hydroxybenzoate molecules via extensive hydrogen bonding. Additionally, Hirshfeld surface analysis provided insights into the intermolecular interactions and crystal packing. Computational calculations were also performed to correlate experimental and theoretical spectra, contributing to our understanding of the molecule's pharmaceutical activity (Sharfalddin et al., 2020).
Reaction Kinetics in Various States
The alkaline hydrolysis of methyl 4-hydroxybenzoate has been examined in both liquid and frozen states. This study highlighted a significant acceleration of reaction rates in the frozen state compared to those in the liquid state, with the maximum reaction rate occurring between -12 to -10°C. This research offers valuable insights into the stability and reactivity of such compounds under varying temperature conditions, which is crucial for their application in different environments (Shija, Sunderland, & Mcdonald, 1992).
Dermal Absorption and Metabolism
A study on the dermal absorption and hydrolysis of parabens, including methyl 4-hydroxybenzoate, revealed their metabolism by carboxylesterases to 4-hydroxybenzoic acid. This research is significant in understanding how these compounds interact with the skin and their potential localised toxicity, which is crucial for their safe use in topical applications (Jewell et al., 2007).
Environmental Impact and Detection
An important application lies in the development of a sensitive method for measuring concentrations of methyl 4-hydroxybenzoate (and other parabens) in human milk. This method, utilizing high-performance liquid chromatography-tandem mass spectrometry, is crucial for assessing human exposure to these compounds, especially in breastfed infants, highlighting the environmental and health impact of these widely used preservatives (Ye, Bishop, Needham, & Calafat, 2008).
Eigenschaften
IUPAC Name |
methyl 4-cyclopropyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALURDONIZLSXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyclopropyl-2-hydroxybenzoate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


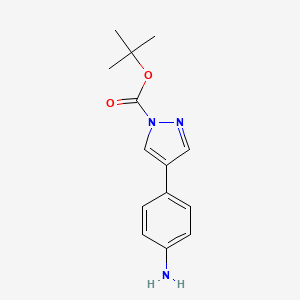
![tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472574.png)

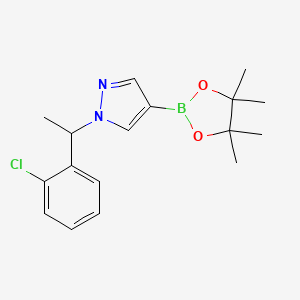

![tert-Butyl 3-{2-[2-(4-aminobutoxy)ethoxy]ethoxy}propylcarbamate](/img/structure/B1472581.png)
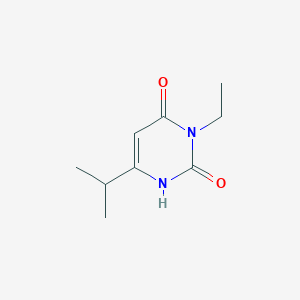

![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)
